

Using edetate sodium tetrahydrate as a sequestrant

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Edetate sodium tetrahydrate*

CAS No.: 13235-36-4

Cat. No.: B079266

[Get Quote](#)

Application Note: High-Efficiency Sequestration using **Edetate Sodium Tetrahydrate**

Abstract

This technical guide provides a rigorous framework for the application of **Edetate Sodium Tetrahydrate** (Tetrasodium EDTA) as a sequestering agent in pharmaceutical and biochemical applications. Unlike its counterpart Edetate Disodium, the tetrasodium salt exhibits distinct solubility and pH profiles that critically impact formulation stability and efficacy.^{[1][2]} This document details the thermodynamic basis of its action, provides validated protocols for stock preparation and optimization, and outlines a decision matrix for salt selection.

Introduction: The Chelation Paradigm

Edetate Sodium Tetrahydrate (

) acts as a hexadentate ligand, sequestering di- and trivalent metal ions (

,

,

,

) that catalyze oxidative degradation or activate metalloproteases.

The Critical Distinction: vs.

The choice between Tetrasodium (

) and Disodium (

) EDTA is not interchangeable; it is a function of the formulation's pH landscape and solubility requirements.[1]

Feature	Edetate Sodium Tetrahydrate ()	Edetate Disodium ()
CAS Number	13235-36-4 (Tetrahydrate)	6381-92-6 (Dihydrate)
pH (1% Solution)	10.5 – 11.5 (Alkaline)	4.0 – 6.0 (Slightly Acidic)
Solubility (25°C)	~1000 g/L (High)	~100 g/L (Moderate)
Active Species	Predominantly	
Primary Use	Alkaline formulations, high-conc. stocks	Neutral/Acidic formulations

Mechanism of Action

The efficacy of EDTA is governed by the conditional stability constant (

), which is pH-dependent.[3] The chelating species is the fully deprotonated tetra-anion (

).[3]

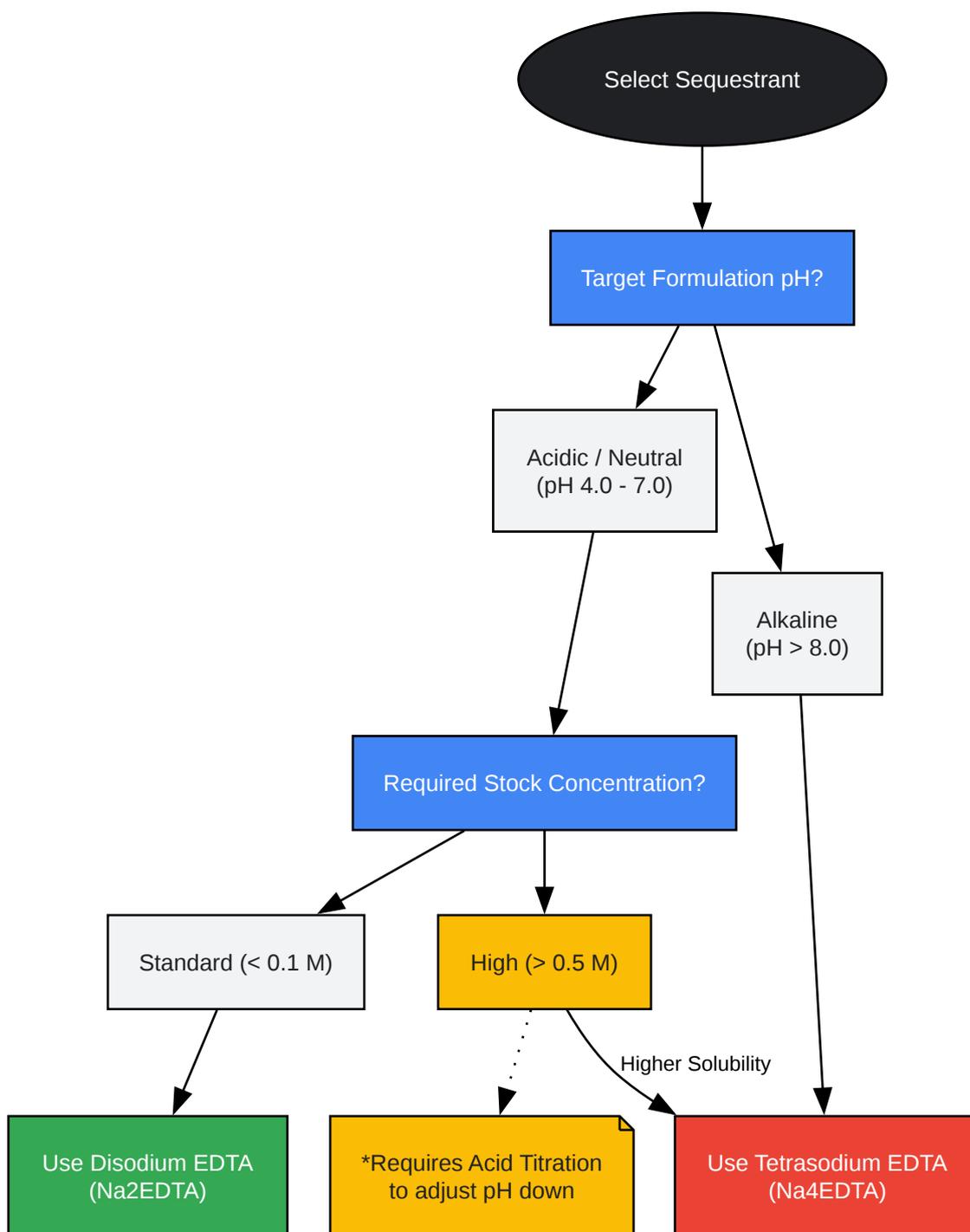
- At pH < 3: Carboxyl groups are protonated; chelation is weak.
- At pH > 10: The species predominates, maximizing the formation constant () for metal complexes.[3]

Because Tetrasodium EDTA yields a highly alkaline solution, it inherently drives the equilibrium toward the active

state, making it a potent sequestrant immediately upon dissolution, provided the formulation can tolerate or buffer the pH shift.

Visualizing the Decision Process

The following decision tree assists researchers in selecting the appropriate EDTA salt based on formulation constraints.



[Click to download full resolution via product page](#)

Figure 1: Decision matrix for selecting between Tetrasodium and Disodium EDTA based on pH and solubility constraints.

Experimental Protocols

Protocol A: Preparation of 0.5 M Tetrasodium EDTA Stock Solution (pH 11.0)

Application: High-concentration stock for alkaline buffers or industrial cleaning.

Materials:

- **Edetate Sodium Tetrahydrate** (MW: 452.24 g/mol)
- Milli-Q Water (18.2 M Ω ·cm)
- Volumetric Flask (1 L)

Procedure:

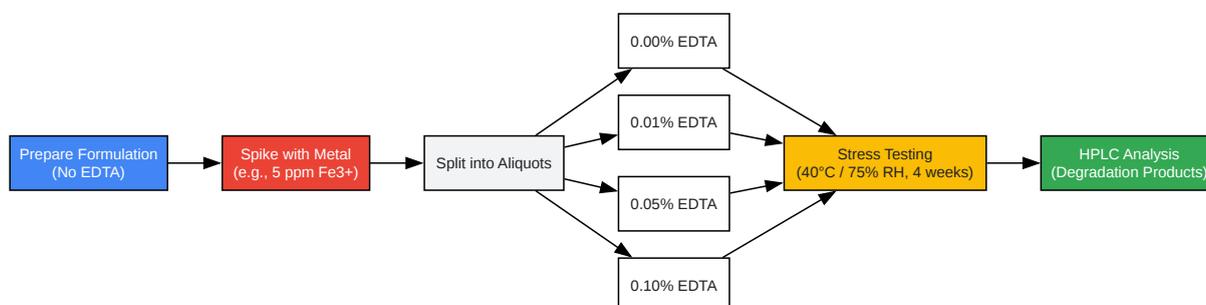
- Weighing: Accurately weigh 226.1 g of **Edetate Sodium Tetrahydrate**.
- Dissolution: Add the powder to a beaker containing approx. 700 mL of Milli-Q water.
- Mixing: Stir using a magnetic stir bar. Note: Unlike Disodium EDTA, which requires NaOH addition to dissolve at this concentration, Tetrasodium EDTA will dissolve readily, but the reaction is exothermic.
- pH Check: Measure the pH. It should be approximately 11.0 – 11.5.
 - Critical Step: If this stock is intended for a lower pH buffer (e.g., pH 8.0), do not adjust the pH of this stock. Adjust the pH after dilution into the final buffer to prevent precipitation of the free acid form () at high concentrations.
- Final Volume: Transfer to a 1 L volumetric flask and bring to volume with water.
- Sterilization: Filter through a 0.22 μ m PES membrane. Store at room temperature (Stable for >1 year).

Protocol B: Determination of Optimal Sequestrant Concentration (Challenge Test)

Application: Determining the Minimum Effective Concentration (MEC) to prevent oxidation in a drug product.

Rationale: Over-addition of EDTA can strip metals from metalloproteins or leach metals from glass vials. This protocol identifies the lowest effective dose.

Workflow Diagram:



[Click to download full resolution via product page](#)

Figure 2: Workflow for establishing Minimum Effective Concentration (MEC) via metal-spiking challenge studies.

Steps:

- Metal Spiking: Intentionally spike the drug product vehicle with a known pro-oxidant (e.g.,
or
) at 5–10 ppm.
- Dosing: Prepare aliquots with increasing concentrations of Tetrasodium EDTA (e.g., 0, 0.01%, 0.05%, 0.1% w/v).

- Note: Ensure pH is re-adjusted to the formulation target after EDTA addition, as Tetrasodium EDTA will raise the pH.
- Stress: Incubate at accelerated stability conditions (40°C/75% RH) for 4 weeks.
- Analysis: Quantify oxidative degradation products via HPLC. The MEC is the concentration where degradation plateaus.

Troubleshooting & Compatibility

Issue	Cause	Corrective Action
pH Drift	Addition of EDTA to weak buffers causes alkalization.	Use strong buffers (100mM+) or titrate with HCl immediately after addition.
Precipitation	pH dropped below 3.5 in high-concentration stock.	EDTA free acid () precipitates at low pH. Keep stocks alkaline (pH > 8).
Glass Delamination	High pH + High EDTA conc. attacks Type I glass.	Avoid storing high pH EDTA solutions in glass for long periods; use polypropylene.
Protein Instability	Stripping of structural metals (e.g., Zn in insulin).	Verify protein metal dependency. Supplement with specific metals if necessary.

Regulatory & Safety (E-E-A-T)

- Regulatory Status: Edetate Sodium is listed in the FDA Inactive Ingredient Database (IIG).
 - Max Potency (IV): Typically up to 3 mg/mL (check specific route).
 - Ophthalmic: Up to 0.5%.
- Toxicity: While GRAS for food preservation, IV administration must be carefully controlled to avoid hypocalcemia (sequestration of serum calcium).

- Waste Disposal: EDTA is not readily biodegradable and can mobilize heavy metals in the environment. Dispose of according to local chemical waste regulations (often requires incineration).

References

- Merck Millipore. (n.d.). EDTA, Tetrasodium Tetrahydrate Salt - CAS 13235-36-4.[4][5][6][7]
Retrieved from
- FDA. (2023). Inactive Ingredient Database (IIG) Search. U.S. Food and Drug Administration.
[8][9] Retrieved from
- Harris, D. C. (2010).[10] Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company. (Chapter on EDTA Titrations and Conditional Formation Constants).
- GuideChem. (2024). Disodium EDTA vs Tetrasodium EDTA. Retrieved from
- PubChem. (n.d.). Tetrasodium EDTA (Compound Summary). National Center for Biotechnology Information. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [difference.wiki](#) [difference.wiki]
- 2. [Page loading...](#) [guidechem.com]
- 3. [Video: EDTA: Conditional Formation Constant](#) [jove.com]
- 4. [chemscene.com](#) [chemscene.com]
- 5. [merckmillipore.com](#) [merckmillipore.com]
- 6. [EDTA Tetrasodium Salt 4-hydrate pure](#) [itwreagents.com]
- 7. [Tetrasodium EDTA - Wikipedia](#) [en.wikipedia.org]

- [8. drugs.com \[drugs.com\]](#)
- [9. pharmexcil.com \[pharmexcil.com\]](#)
- [10. blamp.sites.truman.edu \[blamp.sites.truman.edu\]](#)
- To cite this document: BenchChem. [Using edetate sodium tetrahydrate as a sequestrant]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079266#using-edetate-sodium-tetrahydrate-as-a-sequestrant\]](https://www.benchchem.com/product/b079266#using-edetate-sodium-tetrahydrate-as-a-sequestrant)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com